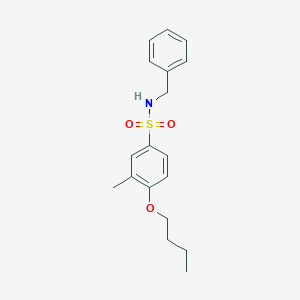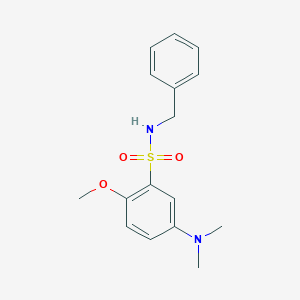
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as W-7, is a widely used chemical compound in scientific research. It is a potent inhibitor of calmodulin, a calcium-binding protein that regulates various cellular processes. W-7 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide acts as a competitive inhibitor of calmodulin by binding to its hydrophobic pocket. This prevents calmodulin from binding to its target proteins, thereby inhibiting their activity. N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been shown to inhibit the activity of several calmodulin-dependent enzymes, including calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK).
Biochemical and Physiological Effects:
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as acetylcholine and glutamate, as well as the activity of ion channels such as the L-type calcium channel. N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide has also been shown to inhibit the activity of CaMKII, which is involved in the regulation of synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide in lab experiments is its high potency and selectivity for calmodulin. This allows researchers to specifically target calmodulin-dependent processes without affecting other cellular processes. However, one limitation of using N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide. One area of interest is the development of more potent and selective calmodulin inhibitors based on the structure of N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide. Another area of interest is the investigation of the role of calmodulin in various diseases, such as Alzheimer's disease and cancer, and the potential therapeutic applications of calmodulin inhibitors in these diseases. Finally, the development of new methods for delivering N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide to specific tissues or cells could also be an area of future research.
Synthesemethoden
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide can be synthesized by reacting 4-chloro-1-naphthalenesulfonamide with pentyloxymagnesium bromide, followed by treatment with ethyl iodide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been used in various scientific research applications, including studies on cell signaling, ion channels, and neurotransmitter release. It has also been used to investigate the role of calmodulin in muscle contraction and relaxation, as well as in the regulation of gene expression.
Eigenschaften
Produktname |
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide |
|---|---|
Molekularformel |
C17H23NO3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-ethyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-3-5-8-13-21-16-11-12-17(22(19,20)18-4-2)15-10-7-6-9-14(15)16/h6-7,9-12,18H,3-5,8,13H2,1-2H3 |
InChI-Schlüssel |
XJDIFHHGCPLCJT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
Kanonische SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)












